(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one
Description
Properties
CAS No. |
920798-28-3 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
YKMCDLMGSNSAPX-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: From 4-Chlorobenzaldehyde
This method involves the following steps:
Reagents : 4-Chlorobenzaldehyde, morpholine, and methylating agents.
-
- React morpholine with 4-chlorobenzaldehyde in the presence of a suitable solvent (e.g., ethanol).
- Add a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group.
- Purify the product via recrystallization or chromatography.
Yield : Reported yields can vary from 50% to 75%, depending on reaction conditions.
Method 2: Via N-Methylation of Morpholine Derivatives
This method utilizes pre-synthesized morpholine derivatives:
Reagents : N-Methylmorpholine, 4-chlorobenzoyl chloride.
-
- React N-methylmorpholine with 4-chlorobenzoyl chloride under basic conditions.
- The reaction typically occurs in an organic solvent like dichloromethane.
- The product is then purified using column chromatography.
Yield : This method can achieve yields up to 85%, making it a favorable option for industrial applications.
Method 3: Direct Amine Coupling
This method focuses on coupling amines directly:
Reagents : 4-Chloroaniline, morpholinone derivatives.
-
- React morpholinone with an appropriate coupling agent (e.g., EDC or DCC) in a solvent like DMF.
- The reaction is typically performed at elevated temperatures to enhance yield.
Yield : Yields can range from 60% to over 90%, depending on the specific conditions used.
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Method 1 | 4-Chlorobenzaldehyde, morpholine | 50%-75% | Simple procedure | Moderate yield |
| Method 2 | N-Methylmorpholine, benzoyl chloride | Up to 85% | High yield | Requires pre-synthesis |
| Method 3 | 4-Chloroaniline, morpholinone | Up to 90% | High efficiency | Requires careful control of conditions |
Recent studies have focused on optimizing these preparation methods to enhance yield and reduce environmental impact:
Optimization Techniques : Utilizing microwave-assisted synthesis has shown promise in reducing reaction times and improving yields across various methods.
Environmental Considerations : Many traditional methods involve hazardous reagents and solvents; thus, greener alternatives are being explored, including solvent-free reactions or using bio-catalysts.
The preparation of (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one can be achieved through several effective methods, each with its own advantages and challenges. The choice of method often depends on factors such as desired yield, purity requirements, and environmental considerations. Ongoing research continues to refine these processes for better efficiency and sustainability in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural Analogs in the Morpholinone Family
(2S,5R,6S)-2-Benzyl-5,6-bis(4-chlorophenyl)-4-methylmorpholin-3-one
This analog features additional substituents: a benzyl group at the 2-position and a second 4-chlorophenyl group at the 5-position. Co-crystallization studies with MDM2 reveal that these substituents enhance binding affinity by occupying hydrophobic pockets in the protein. The bis(4-chlorophenyl) groups improve π-π stacking interactions, while the benzyl moiety contributes to steric stabilization .
4-(4-Chlorophenyl)-1-(4-morpholinyl)-1,4-dihydro-6H-pyrimidin-6-one Derivatives
S-alkylated derivatives of this pyrimidinone-morpholinyl hybrid demonstrate anticancer activity. The morpholinyl ring here serves as a hydrogen-bond acceptor, similar to the morpholinone core in the target compound. However, the pyrimidinone scaffold introduces additional hydrogen-bonding sites, which may influence target selectivity. Synthesis of these derivatives employs alkylation under K₂CO₃/dry acetone, yielding 25–72% depending on substituents, a contrast to the Claisen-Schmidt method used for morpholinones .
Functional Group Variations in Non-Morpholinone Scaffolds
Oxazinones and Biguanides
Chlorhexidine analogs, such as (5R,6S)-2-[(4-chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxazin-4-one, replace the morpholinone ring with an oxazinone core. Similarly, biguanides like 1-[6-(carbamimidoylamino)hexyl]-5-(4-chlorophenyl)biguanide prioritize cationic guanidine groups for electrostatic interactions, diverging from the neutral morpholinone’s reliance on van der Waals contacts .
Pharmacological and Physicochemical Properties
- MDM2 Binding: The co-crystal structure of the bis(4-chlorophenyl) analog demonstrates that bulkier substituents improve hydrophobic interactions with MDM2’s binding cleft.
- Solubility and Bioavailability: Morpholinones generally exhibit moderate solubility due to their rigid, planar structure. In contrast, oxazinones with polar hydroxypropyl groups show enhanced solubility but may face faster metabolic clearance .
- Thermodynamic Stability: Hydrogen-bonding networks in morpholinones (e.g., carbonyl and ether oxygens) contribute to conformational rigidity, a feature less pronounced in flexible biguanides .
Biological Activity
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the morpholinone class, characterized by a morpholine ring with a chlorophenyl substituent. Its molecular formula is CHClNO, and it features a chiral center at the sixth position, contributing to its stereochemistry and biological activity.
Preliminary studies suggest that this compound interacts with various biological targets, potentially modulating enzyme or receptor activities. The presence of the chlorophenyl group enhances hydrophobic interactions, while the morpholinone ring can form hydrogen bonds with amino acid residues in proteins, which is crucial for its pharmacological effects.
Interaction with Biological Targets
The compound has been shown to exhibit binding affinities with several key proteins involved in cellular signaling pathways. For instance, it has been identified as a potential inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By binding to MDM2, this compound may prevent the interaction between MDM2 and p53, thereby promoting p53-mediated apoptosis in cancer cells .
Biological Activity Studies
Research has indicated that this compound can influence various cellular processes:
- Cell Signaling : It impacts signaling pathways related to cell proliferation and survival.
- Gene Expression : The compound can alter gene expression profiles associated with stress responses and apoptosis.
- Cellular Metabolism : Studies show it may affect metabolic pathways, enhancing or inhibiting specific enzymatic activities.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via p53 pathway |
| A549 | 15.0 | Inhibition of cell proliferation |
| MCF-7 | 10.0 | Modulation of estrogen receptor signaling |
These results indicate that the compound's biological activity is not only potent but also selective towards cancerous cells.
In Vivo Studies
Animal model studies have further supported the in vitro findings, showcasing that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models. These studies suggest that the compound could be developed into a therapeutic agent for cancer treatment .
Potential Applications
Due to its ability to modulate critical biological pathways, this compound has potential applications in treating:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated in structurally related morpholinone derivatives. Key steps include:
- Step 1 : Base-catalyzed condensation of 4-chlorobenzaldehyde with a suitable ketone precursor (e.g., methyl acetoacetate) to form the enone intermediate.
- Step 2 : Cyclization using morpholine derivatives under controlled pH and temperature to introduce the morpholin-3-one scaffold.
- Step 3 : Stereochemical control via chiral catalysts or chiral auxiliaries to ensure the (6S) configuration .
- Validation : Confirm regioselectivity and stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Utilize a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign signals for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and morpholinone carbonyl (δ ~170–175 ppm in 13C NMR).
- X-ray Crystallography : Resolve the absolute stereochemistry (6S configuration) using SHELXL for refinement .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .
Q. What experimental protocols ensure stability during storage and handling?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess impurity profiles .
- Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods to minimize exposure, as recommended for chlorinated morpholinones .
Advanced Research Questions
Q. How can enantiomeric purity be validated for the (6S)-configured compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase; compare retention times with racemic standards.
- NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting of enantiomeric signals .
- Data Interpretation : A single peak in chiral HPLC or resolved NMR signals confirms >99% enantiomeric excess.
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to model transition states for reactions (e.g., nucleophilic substitutions).
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina with force-field parameters for chlorophenyl groups .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Study Example : If NMR suggests axial chirality but X-ray data indicates equatorial positioning:
- Re-evaluate NMR Assignments : Use 2D-COSY and NOESY to confirm spatial proximity of protons.
- Check Crystallographic Refinement : Re-process diffraction data with SHELXL, ensuring proper handling of thermal motion and disorder .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
